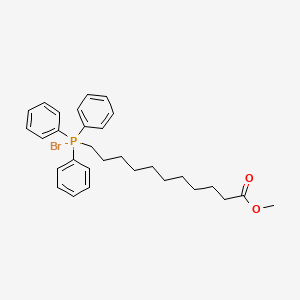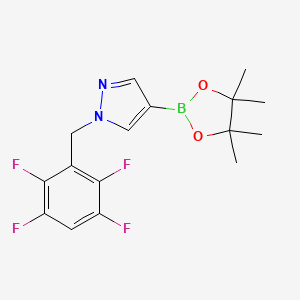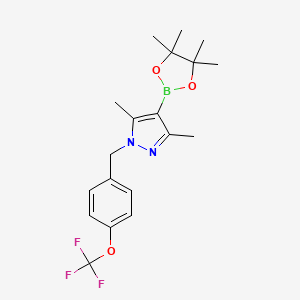
Methyl 11-(bromotriphenylphosphoranyl)undecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 11-(bromotriphenylphosphoranyl)undecanoate is an organic compound that features a bromine atom attached to a triphenylphosphoranyl group, which is further connected to an undecanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(bromotriphenylphosphoranyl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with triphenylphosphine and methyl iodide. The process can be broken down into several steps:
Formation of 11-bromoundecanoic acid: This is achieved by the bromination of undecanoic acid.
Reaction with triphenylphosphine: The 11-bromoundecanoic acid is then reacted with triphenylphosphine to form the triphenylphosphoranyl intermediate.
Esterification: Finally, the intermediate is esterified with methanol to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
Methyl 11-(bromotriphenylphosphoranyl)undecanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can be employed for ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phosphoranyl compounds, while hydrolysis will produce 11-(bromotriphenylphosphoranyl)undecanoic acid.
科学的研究の応用
Methyl 11-(bromotriphenylphosphoranyl)undecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological systems, especially in the investigation of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 11-(bromotriphenylphosphoranyl)undecanoate involves its interaction with various molecular targets. The bromine atom and the triphenylphosphoranyl group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in the formation or breaking of chemical bonds.
類似化合物との比較
Similar Compounds
Methyl 11-bromoundecanoate: This compound is similar in structure but lacks the triphenylphosphoranyl group.
11-Bromoundecanoic acid: Similar to Methyl 11-(bromotriphenylphosphoranyl)undecanoate but without the ester and phosphoranyl groups.
Triphenylphosphine derivatives: Compounds containing the triphenylphosphine moiety but with different substituents.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the triphenylphosphoranyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
IUPAC Name |
methyl 11-[bromo(triphenyl)-λ5-phosphanyl]undecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38BrO2P/c1-33-30(32)25-17-6-4-2-3-5-7-18-26-34(31,27-19-11-8-12-20-27,28-21-13-9-14-22-28)29-23-15-10-16-24-29/h8-16,19-24H,2-7,17-18,25-26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDFITNRMDWVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38BrO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














